molecular formula C6H7F3O2 B1294399 1,1,1-Trifluorohexane-2,4-dione CAS No. 400-54-4

1,1,1-Trifluorohexane-2,4-dione

Cat. No.: B1294399
CAS No.: 400-54-4
M. Wt: 168.11 g/mol
InChI Key: SBRYTXXHTKCMFT-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohexane-2,4-dione is an organic compound with the molecular formula C₆H₇F₃O₂. It is a yellow liquid at room temperature and is known for its unique chemical properties due to the presence of trifluoromethyl groups. This compound is used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

1,1,1-Trifluorohexane-2,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of trifluoroacetic acid with hexane-2,4-dione under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve the desired purity.

Chemical Reactions Analysis

1,1,1-Trifluorohexane-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,1-Trifluorohexane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorohexane-2,4-dione involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. These interactions often involve the formation of stable complexes with metal ions or the modification of enzyme active sites .

Properties

IUPAC Name

1,1,1-trifluorohexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-4(10)3-5(11)6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRYTXXHTKCMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059945
Record name 2,4-Hexanedione, 1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-54-4
Record name 1,1,1-Trifluoro-2,4-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Hexanedione, 1,1,1-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Hexanedione, 1,1,1-trifluoro-
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Record name 2,4-Hexanedione, 1,1,1-trifluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluorohexane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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